molecular formula C21H23NO6S2 B2900271 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane CAS No. 1705352-96-0

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

Cat. No.: B2900271
CAS No.: 1705352-96-0
M. Wt: 449.54
InChI Key: IERCALQHTYPGMD-UHFFFAOYSA-N
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Description

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a complex organic compound featuring multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]dioxepin intermediates. These intermediates are then subjected to sulfonylation and thiazepane ring formation under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.

    Benzo[b][1,4]dioxepin derivatives: These compounds contain the benzo[b][1,4]dioxepin structure and may exhibit similar reactivity.

    Thiazepane derivatives: Compounds with the thiazepane ring can be compared in terms of their chemical behavior and biological activity.

Uniqueness

What sets 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not present in simpler analogs, making it a valuable compound for further study and application.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S2/c23-30(24,16-3-5-17-20(13-16)26-10-1-9-25-17)22-7-6-21(29-11-8-22)15-2-4-18-19(12-15)28-14-27-18/h2-5,12-13,21H,1,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERCALQHTYPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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